(6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the borylation of 6-(tert-butoxycarbonyl)pyridine using a boronic acid pinacol ester under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran (THF), ethanol, and water are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The pyridine ring can also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butoxycarbonylamino)pyridine-3-boronic acid pinacol ester
- 3-Pyridinylboronic acid
- 6-Hydroxypyridine-3-boronic acid pinacol ester
Uniqueness
(6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is unique due to its combination of a boronic acid group and a tert-butoxycarbonyl-protected pyridine ring. This structure provides both stability and reactivity, making it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C10H14BNO4 |
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Molecular Weight |
223.04 g/mol |
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-10(2,3)16-9(13)8-5-4-7(6-12-8)11(14)15/h4-6,14-15H,1-3H3 |
InChI Key |
FNTMGMNYXAKGPS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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